molecular formula C26H18N2O2S B2458252 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 397277-81-5

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2458252
CAS No.: 397277-81-5
M. Wt: 422.5
InChI Key: CHGVRNFRNYGTRJ-UHFFFAOYSA-N
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Description

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a thiazole ring and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the naphthalene carboxamide and phenoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide include:

  • N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]anthracene-1-carboxamide

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific characteristics are required.

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(23-12-6-8-18-7-4-5-11-22(18)23)28-26-27-24(17-31-26)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVRNFRNYGTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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